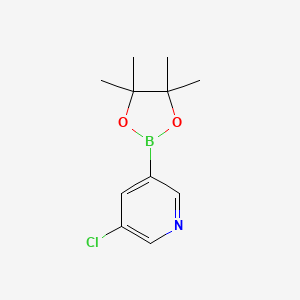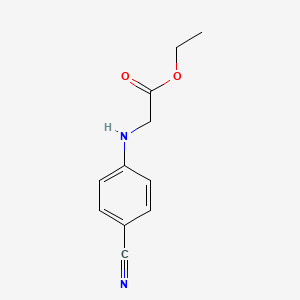![molecular formula C7H6N2O B1592579 呋喃并[2,3-c]吡啶-7-胺 CAS No. 1140240-20-5](/img/structure/B1592579.png)
呋喃并[2,3-c]吡啶-7-胺
描述
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound . It has an empirical formula of C7H6N2O and a molecular weight of 134.14 .
Molecular Structure Analysis
The molecular structure of Furo[2,3-c]pyridin-7-amine is characterized by a furo-pyridine core, which is a six-membered ring containing nitrogen at positions 1 and 3 .Physical And Chemical Properties Analysis
Furo[2,3-c]pyridin-7-amine is a solid compound . It has a molecular formula of C7H6N2O and a molecular weight of 134.14 .科学研究应用
以下是关于“呋喃并[2,3-c]吡啶-7-胺”的科学研究应用的全面分析,为清晰起见,已将其组织成不同的部分:
神经和免疫系统疾病
与呋喃并[2,3-c]吡啶-7-胺相似的化合物因其生物活性而被研究用于治疗与神经和免疫系统相关的疾病 .
抗糖尿病应用
这些化合物也表现出抗糖尿病特性,这可以用于开发治疗糖尿病的新方法 .
抗分枝杆菌活性
它们的抗分枝杆菌活性表明它们可用于创建针对分枝杆菌感染的疗法 .
抗病毒特性
抗肿瘤活性
有抗肿瘤活性的证据,这可能导致新的癌症治疗方法或辅助疗法 .
光动力疗法
一种新型的基于呋喃并[2,3-c]吡啶的光敏剂已显示出针对革兰氏阴性细菌的特异性成像和光动力消融的潜力,表明其可用于靶向抗菌治疗 .
抗菌活性
某些标题化合物已显示出对某些细菌和真菌具有中等至良好的抗菌活性,表明其在开发新的抗菌剂中的作用 .
化学合成和复杂化合物
安全和危害
生化分析
Biochemical Properties
Furo[2,3-c]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, facilitating additional protein-ligand interactions . This compound has been shown to interact with cytochrome P450 enzymes, leading to metabolic activation and the generation of electrophilic intermediates . These interactions can result in covalent binding to cellular proteins and subsequent enzyme inhibition or activation.
Cellular Effects
Furo[2,3-c]pyridin-7-amine exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Furo[2,3-c]pyridin-7-amine can modulate the activity of B-Raf kinase, a key player in the MAPK signaling pathway . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with cytochrome P450 enzymes can affect cellular metabolism by altering the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of Furo[2,3-c]pyridin-7-amine involves its binding interactions with various biomolecules. The nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins, enhancing the stability and specificity of these interactions . Furo[2,3-c]pyridin-7-amine can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition through the formation of covalent bonds with the enzyme’s active site . This inhibition can result in changes in gene expression and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furo[2,3-c]pyridin-7-amine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, Furo[2,3-c]pyridin-7-amine may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of Furo[2,3-c]pyridin-7-amine vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, Furo[2,3-c]pyridin-7-amine can cause toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Furo[2,3-c]pyridin-7-amine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular nucleophiles . The compound’s metabolism can influence the levels of various metabolites and affect metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Furo[2,3-c]pyridin-7-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Furo[2,3-c]pyridin-7-amine are crucial for its biological activity, as they determine the compound’s accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
Furo[2,3-c]pyridin-7-amine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Furo[2,3-c]pyridin-7-amine may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for the compound’s role in modulating enzyme activity and metabolic pathways.
属性
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-20-5 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)
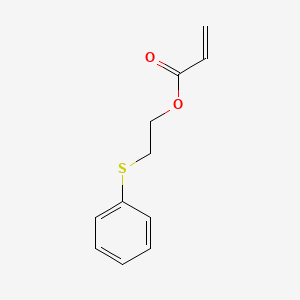

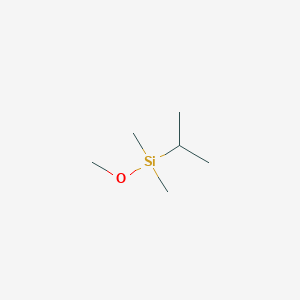
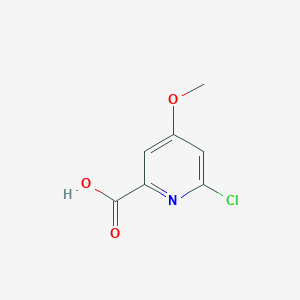

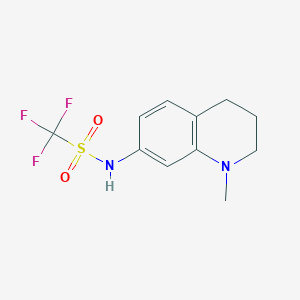
![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)

